1-(3-(4-Fluorophenoxy)benzyl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-(3-(4-Fluorophenoxy)benzyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a fluorophenoxy group, a benzyl group, and a thiophen-2-ylmethyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(4-Fluorophenoxy)benzyl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-fluorophenol with benzyl bromide in the presence of a base such as potassium carbonate to form 4-fluorophenoxybenzyl bromide.
Nucleophilic Substitution: The intermediate 4-fluorophenoxybenzyl bromide is then reacted with thiophen-2-ylmethylamine under nucleophilic substitution conditions to form the corresponding amine derivative.
Urea Formation: Finally, the amine derivative is reacted with an isocyanate, such as phenyl isocyanate, to form the desired urea compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(4-Fluorophenoxy)benzyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophen-2-ylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted fluorophenoxy derivatives.
Scientific Research Applications
1-(3-(4-Fluorophenoxy)benzyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-(4-Fluorophenoxy)benzyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-(4-Chlorophenoxy)benzyl)-3-(thiophen-2-ylmethyl)urea: Similar structure but with a chlorine atom instead of a fluorine atom.
1-(3-(4-Methylphenoxy)benzyl)-3-(thiophen-2-ylmethyl)urea: Similar structure but with a methyl group instead of a fluorine atom.
1-(3-(4-Nitrophenoxy)benzyl)-3-(thiophen-2-ylmethyl)urea: Similar structure but with a nitro group instead of a fluorine atom.
Uniqueness: 1-(3-(4-Fluorophenoxy)benzyl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
1-[[3-(4-fluorophenoxy)phenyl]methyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2S/c20-15-6-8-16(9-7-15)24-17-4-1-3-14(11-17)12-21-19(23)22-13-18-5-2-10-25-18/h1-11H,12-13H2,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRWPQIJZLYHOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)CNC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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